molecular formula C7H8N2O2 B181745 n-Methyl-3-nitroaniline CAS No. 619-26-1

n-Methyl-3-nitroaniline

Cat. No.: B181745
CAS No.: 619-26-1
M. Wt: 152.15 g/mol
InChI Key: IKSRCCUOUJJGAU-UHFFFAOYSA-N
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Description

N-Methyl-3-nitroaniline is a chemical compound with the molecular formula C7H8N2O2 . It is also known by other names such as 3-nitro-n-methylaniline, n-methyl-m-nitroaniline, benzenamine, n-methyl-3-nitro, n-methyl-3-nitro-aniline, and others . It is used in the scientific and industrial fields for various purposes .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method is the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the reaction of an alkyl halide with nitrite ions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (NO2) and a methylamino group (NHCH3) attached to it . The molecule has a molar refractivity of 42.4±0.3 cm³ and a polarizability of 16.8±0.5 x 10^-24 cm³ .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . It can also be involved in reactions with nitrobenzene and Grignard reagents .


Physical and Chemical Properties Analysis

This compound is a solid substance with a density of 1.3±0.1 g/cm³ . It has a boiling point of 274.7±23.0 °C at 760 mmHg and a flash point of 119.9±22.6 °C . The compound has a molar volume of 120.7±3.0 cm³ .

Scientific Research Applications

  • Molecular Structure and Electric Properties Analysis : A study by Prezhdo et al. (2001) compared the molecular structure of N-methyl-N-nitroaniline and its derivatives using the Kerr effect, dipole moments methods, and crystallographic analysis. Their findings aligned with quantum-chemical calculations, providing insights into the interactions and roles of various substituents in the N-methyl-N-nitroaniline molecule.

  • Use in Energetic Materials : N-Methyl-4-nitroaniline, a similar compound, is employed as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives, as mentioned by Viswanath et al. (2018). This chemical finds common use as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline, as well as in poultry medicines and as a corrosion inhibitor.

  • Hyperpolarizability and Second-Harmonic Generation Efficiency : Gajda et al. (2014) conducted a study on the nitroanilines, including N-methyl-3-nitroaniline, focusing on their high molecular second-order hyperpolarizability and second-harmonic generation efficiency. This makes them interesting for charge density distribution analysis. The study, available here, used theoretical calculations through the multipolar atom model transfer to understand these properties.

  • Stabilizer in Propellants : Tang et al. (2017) explored the use of N-methyl-P-nitroaniline as a stabilizer in composite modified double base propellants. Their research, which you can find here, involved designing new stabilizers to improve solubility and stability in propellants, demonstrating the potential of N-methyl-P-nitroaniline in this field.

  • Aerobic Degradation by Bacteria : Khan et al. (2013) investigated the aerobic degradation of N-Methyl-4-nitroaniline by Pseudomonas sp. strain FK357, as detailed in their paper available here. They found that this bacterium could utilize MNA as the sole carbon, nitrogen, and energy source, offering insights into the biodegradation pathways of such compounds.

  • Study on Hydrogen Bonding : Ferguson et al. (2001) analyzed the hydrogen bonding in C-methylated nitroanilines, including 2-methyl-4-nitroaniline, which is structurally similar to this compound. Their study, found here, focused on the molecular linking into a three-dimensional framework through hydrogen bonds.

  • Continuous Treatment in Bioreactors : Olivares et al. (2016) conducted a study on the continuous treatment of N-methyl-p-nitro aniline in an upflow anaerobic sludge blanket bioreactor, suggesting efficient treatment options for waste streams polluted with MNA. The study is available here.

Safety and Hazards

N-Methyl-3-nitroaniline is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . Therefore, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

N-Methyl-3-nitroaniline and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . They can also be used in the development of optoelectronic devices and energy storage systems .

Properties

IUPAC Name

N-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSRCCUOUJJGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277205
Record name n-methyl-3-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-26-1
Record name 619-26-1
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Record name n-methyl-3-nitroaniline
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Record name 3-Nitro-N-methylaniline
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Record name N-Methyl-3-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the molecular structure of N-Methyl-3-nitroaniline interesting for studying non-linear optical properties?

A1: this compound belongs to the nitroaniline family, characterized by the presence of both electron-donating (amino group) and electron-withdrawing (nitro group) substituents linked via a conjugated π-electronic system []. This push-pull electronic configuration leads to significant intramolecular charge transfer, resulting in a large molecular second-order hyperpolarizability. This property is crucial for non-linear optical phenomena like second-harmonic generation, making these compounds attractive for optoelectronic applications [].

Q2: How can we theoretically model and analyze the electron density distribution in this compound?

A2: The Multipolar Atom Model (MAM) and Independent Atom Model (IAM) are two theoretical approaches used to study electron density distribution in molecules like this compound []. These methods employ experimentally determined or theoretically calculated electron density parameters, often derived from high-resolution X-ray diffraction data. By refining these models, researchers can gain detailed insights into the electronic structure, charge transfer characteristics, and ultimately, the relationship between the molecular structure and its non-linear optical properties [].

Q3: Has this compound been explored for applications beyond non-linear optics?

A3: Yes, this compound has been utilized as a key building block in the synthesis of more complex molecules. For instance, it serves as a starting material in the multi-step synthesis of N-(3-Azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label designed to target the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor []. This highlights the versatility of this compound as a synthetic intermediate in medicinal chemistry research.

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